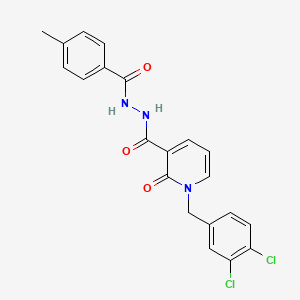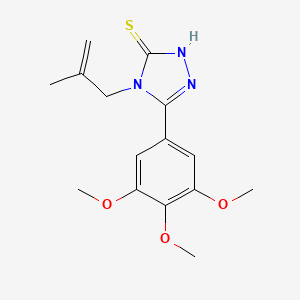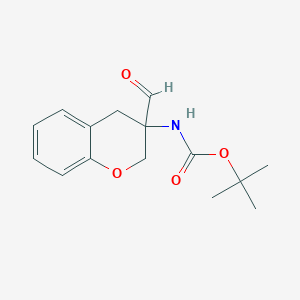
1-(3,4-dichlorobenzyl)-N'-(4-methylbenzoyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(3,4-dichlorobenzyl)-N’-(4-methylbenzoyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The pyridine ring is substituted with various groups including a 3,4-dichlorobenzyl group, a 4-methylbenzoyl group, and a carbohydrazide group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group to the pyridine ring. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The dichlorobenzyl and methylbenzoyl groups are both aromatic, which could potentially influence the compound’s reactivity and properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of a pyridine ring and various functional groups could impact properties such as solubility, melting point, boiling point, and reactivity .Aplicaciones Científicas De Investigación
Antimicrobial Evaluation
Some novel derivatives, including compounds structurally related to 1-(3,4-dichlorobenzyl)-N'-(4-methylbenzoyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide, have been synthesized and tested for their antimicrobial activity. These compounds showed significant antimicrobial properties against various fungal and bacterial species, with some displaying potent activity. The synthesis approach and antimicrobial evaluation suggest the potential utility of these compounds in developing new antimicrobial agents (Abdel‐Aziz, Mekawey, & Dawood, 2009).
Molecular Structure and Hydrogen Bonding
Research on derivatives closely related to the chemical structure of interest has highlighted the importance of molecular structure analysis, including X-ray crystallography and hydrogen bonding interactions. Such studies offer insights into the compound's potential binding modes and interactions at the molecular level, which are crucial for understanding its biological activities and designing more effective compounds (He & Zhu, 2008).
Optical Properties and Material Science Applications
Investigations into the optical properties of novel substituted 1,3,4-oxadiazole derivatives, which share a core structure with the compound , have shown interesting absorption and fluorescence spectra. These properties suggest potential applications in material science, particularly in the development of new fluorescent materials and optical sensors. The detailed study of their optical properties provides a foundation for further exploration into the use of these compounds in various technological applications (Ge, Hao, Duan, & Wang, 2011).
Agricultural Antifungal Agents
Research into novel 1,3,4-oxadiazole-2-carbohydrazides, similar in structure to the compound of interest, has identified several compounds with highly effective antifungal activities against a range of fungi and oomycetes. These findings point to the potential use of these compounds as low-cost, versatile agricultural antifungal agents, offering a promising avenue for the development of new treatments to protect crops from fungal infections (Wu, Shao, Zhu, Long, Liu, Wang, Li, & Yang, 2019).
Antioxidant and Antitumor Activities
The synthesis and evaluation of new aromatic C-nucleoside derivatives related to the compound have demonstrated potent antioxidant and antitumor activities. These activities highlight the compound's potential in medicinal chemistry, particularly in the development of new therapeutic agents for treating various diseases. The carbohydrazide core structure, in particular, was found to be effective, suggesting that modifications to this structure could yield compounds with enhanced biological activities (El Sadek, Abd El-Dayem, Hassan, Mostafa, & Yacout, 2014).
Propiedades
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]-N'-(4-methylbenzoyl)-2-oxopyridine-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl2N3O3/c1-13-4-7-15(8-5-13)19(27)24-25-20(28)16-3-2-10-26(21(16)29)12-14-6-9-17(22)18(23)11-14/h2-11H,12H2,1H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPGOZLLBVZGENS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=CN(C2=O)CC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dichlorobenzyl)-N'-(4-methylbenzoyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Dimethyl 5-[3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanoylamino]benzene-1,3-dicarboxylate](/img/structure/B2671001.png)




![Tert-butyl N-[3-(methylsulfamoyl)cyclobutyl]carbamate](/img/structure/B2671012.png)




![6-Oxaspiro[3.5]nonan-9-ylmethanamine](/img/structure/B2671019.png)
![N-ethyl-N-({3-[(prop-2-yn-1-yl)amino]phenyl}methyl)acetamide](/img/structure/B2671020.png)

![2-[(2-Chloro-6-methylphenyl)amino]-2-oxoethyl (4-chlorophenyl)acetate](/img/structure/B2671024.png)